

# An In-Depth Technical Guide to Oxazole-4-carbonitrile: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Oxazole-4-carbonitrile

Cat. No.: B1450848

[Get Quote](#)

This guide provides a comprehensive technical overview of **oxazole-4-carbonitrile**, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, its nuanced reactivity, and its expanding role as a high-value scaffold in modern chemistry.

## Introduction: The Strategic Value of a Versatile Heterocycle

**Oxazole-4-carbonitrile** is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively.[1][2] Its strategic importance in chemical synthesis stems from the unique combination of the stable, electron-rich oxazole ring and the versatile, electron-withdrawing nitrile functional group. This duality makes it an exceptionally valuable building block for creating complex molecules with tailored biological activities and material properties.[3] It serves as a key intermediate in the synthesis of a wide array of compounds, from life-saving pharmaceuticals to advanced agrochemicals and high-performance polymers.[3][4] This guide elucidates the fundamental properties, synthesis, and reactivity that underpin these critical applications.

## Core Physicochemical and Spectral Properties

Accurate characterization is the foundation of all subsequent experimental work. **Oxazole-4-carbonitrile** is typically a white, low-melting solid that requires refrigerated storage to maintain its integrity.[3][4] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	55242-84-7	[3][4][5]
Molecular Formula	C <sub>4</sub> H <sub>2</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	94.07 g/mol	[3][4][5]
Appearance	White low-melting solid	[3]
Boiling Point	198.5 °C at 760 mmHg	[5]
Storage Conditions	Store at 0-8 °C	[3][4]

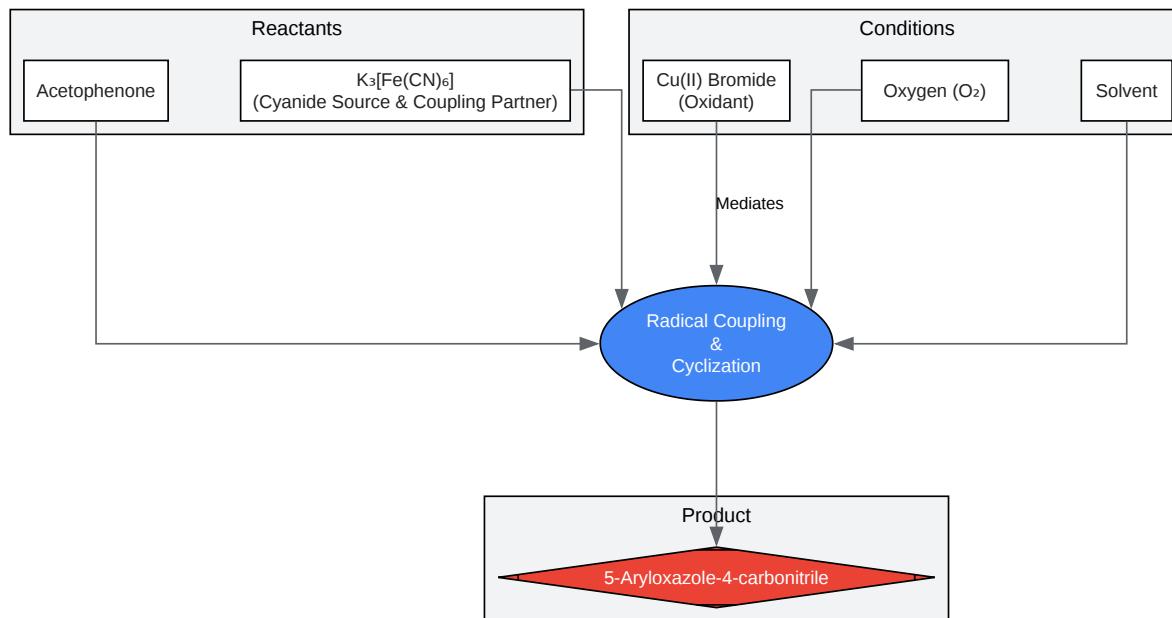
For unambiguous identification, a full suite of spectral analysis is essential. While the raw data is extensive, researchers can readily obtain reference spectra for **oxazole-4-carbonitrile** and its derivatives, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, from various chemical databases.[6][7] These spectral fingerprints are crucial for confirming reaction outcomes and ensuring purity.

## Synthesis of Substituted Oxazole-4-carbonitriles: A Modern Approach

While classical methods like the Robinson-Gabriel synthesis exist, modern organic chemistry prioritizes efficiency, substrate scope, and milder reaction conditions.[8] A notable advancement is the copper(II)-mediated direct synthesis of 5-aryloxazole-4-carbonitriles from readily available acetophenones.[9][10]

**Causality Behind the Method:** This protocol is advantageous because it constructs the complex heterocyclic core in a single, streamlined process. It utilizes potassium ferricyanide as a low-toxicity cyanide source, which plays a dual role: providing the nitrile group and acting as a coupling partner to facilitate the crucial cyclization step.[9][10] The copper(II) catalyst functions as an oxidant, mediating the reaction through a proposed radical coupling mechanism.[9] This

approach avoids the need for pre-functionalized starting materials, enhancing its overall efficiency.



[Click to download full resolution via product page](#)

Caption: Copper(II)-mediated synthesis of **5-aryloxazole-4-carbonitrile**.

## Experimental Protocol: Synthesis of 5-phenyloxazole-4-carbonitrile

This protocol is a representative example based on published methodologies.[\[9\]](#)[\[10\]](#)

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol), potassium ferricyanide (2.0 mmol), and copper(II) bromide (10 mol%).

- Solvent Addition: Add the appropriate dry solvent (e.g., DMSO, 5 mL) via syringe.
- Reaction Execution: Seal the flask and stir the mixture vigorously at a specified temperature (e.g., 80-100 °C). The reaction is often conducted under an oxygen atmosphere to facilitate the radical mechanism.[9]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure **5-phenyloxazole-4-carbonitrile**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **oxazole-4-carbonitrile** is a product of its two key functional components: the oxazole ring and the nitrile group.

- The Oxazole Core: The aromatic oxazole ring is relatively electron-rich, making it susceptible to electrophilic attack, which preferentially occurs at the C5 position.[2][11] However, its most synthetically powerful transformation is its participation as a diene in Diels-Alder cycloaddition reactions. This reaction provides a robust and elegant pathway to synthesize substituted pyridines, which are ubiquitous in pharmaceutical compounds.[11] Nucleophilic substitution is less common but can be achieved with a suitable leaving group, typically at the electron-deficient C2 position.[2][8]
- The Nitrile Moiety: The cyano group is a versatile synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the oxazole ring. More importantly, it can be

readily transformed into other critical functional groups:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (oxazole-4-carboxylic acid) or amide.
- Reduction: It can be reduced to a primary amine (aminomethyl-oxazole), providing a key linkage point for further molecular elaboration.

## Key Applications in Research and Development

The unique structural and reactive properties of **oxazole-4-carbonitrile** make it a highly sought-after scaffold in several high-tech industries.

- Pharmaceutical Development: This is the most significant area of application. The oxazole ring is a privileged pharmacophore, appearing in numerous biologically active compounds.[\[1\]](#) [\[12\]](#) **Oxazole-4-carbonitrile** serves as a critical intermediate for synthesizing molecules with demonstrated anti-inflammatory, anti-cancer, antimicrobial, and antiviral activities.[\[1\]](#)[\[3\]](#)[\[10\]](#) Its structural similarity to purine bases makes it an ideal starting point for designing enzyme inhibitors and receptor antagonists.[\[13\]](#)
- Agrochemicals: In agriculture, the compound is used to develop potent and selective crop protection agents.[\[3\]](#)[\[4\]](#) Its derivatives have been successfully formulated into effective herbicides and fungicides, contributing to improved crop yields and food security.[\[3\]](#)
- Material Science: The thermal stability and rigid structure of the oxazole ring are leveraged in material science.[\[3\]](#)[\[4\]](#) **Oxazole-4-carbonitrile** can be incorporated into polymers and coatings to enhance their thermal stability, chemical resistance, and overall performance in demanding industrial applications.[\[3\]](#)
- Biochemical Research: As a versatile building block, it is used to synthesize molecular probes and ligands for studying enzyme-substrate interactions and biological pathways.[\[3\]](#)

## Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

- Precautions for Safe Handling: Avoid all direct contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling.[14]
- Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. The recommended storage temperature is between 0-8 °C.[3][4] Keep away from incompatible substances and sources of ignition.[14]
- First-Aid Measures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[14]

## Conclusion

**Oxazole-4-carbonitrile** is far more than a simple heterocyclic compound; it is a strategic enabler of chemical innovation. Its stable aromatic core, combined with a synthetically versatile nitrile group, provides a powerful platform for the rational design of new molecules. For researchers in drug discovery, agrochemical development, and material science, mastering the synthesis and reactivity of this scaffold opens the door to novel compounds with significant therapeutic and commercial potential. Its continued application is expected to drive progress across multiple scientific disciplines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benthamscience.com](http://benthamscience.com) [benthamscience.com]
- 2. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 3. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 4. [chemimpex.com](http://chemimpex.com) [chemimpex.com]

- 5. Oxazole-4-carbonitrile | 55242-84-7 [sigmaaldrich.com]
- 6. Oxazole-4-carbonitrile(55242-84-7) 13C NMR [m.chemicalbook.com]
- 7. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR [m.chemicalbook.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Copper(ii)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxazole - Wikipedia [en.wikipedia.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Oxazole-4-carbonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450848#oxazole-4-carbonitrile-fundamental-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)